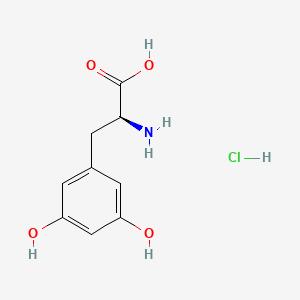
7-Fluoro-2-(trifluoromethyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-2-(trifluoromethyl)quinazolin-4-amine is a heterocyclic aromatic compound that belongs to the quinazoline family This compound is characterized by the presence of a fluorine atom at the 7th position and a trifluoromethyl group at the 2nd position of the quinazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-(trifluoromethyl)quinazolin-4-amine typically involves multi-step reactions. One common method includes the palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous activated carbon fiber-supported palladium catalysts can enhance the efficiency and yield of the reaction . Additionally, phase-transfer catalysis and microwave-assisted reactions are explored to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-2-(trifluoromethyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolin-4-one derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline ring.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom or the trifluoromethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and various nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
7-Fluoro-2-(trifluoromethyl)quinazolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential anticancer agent due to its ability to inhibit Werner (WRN) helicase, which is involved in DNA repair. This inhibition can lead to the suppression of cancer cell proliferation.
Wirkmechanismus
The mechanism of action of 7-Fluoro-2-(trifluoromethyl)quinazolin-4-amine involves its interaction with molecular targets such as WRN helicase. By inhibiting WRN helicase, the compound disrupts the DNA damage response pathway, leading to the accumulation of DNA damage in cancer cells and ultimately inhibiting their proliferation . The compound also targets tubulin polymerization, disrupting the microtubule network and promoting cell cycle arrest and apoptosis in leukemia cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)quinazolin-4-amine: Lacks the fluorine atom at the 7th position but shares the trifluoromethyl group at the 2nd position.
7-Fluoroquinazolin-4-amine: Contains the fluorine atom at the 7th position but lacks the trifluoromethyl group.
N-Aryl-2-trifluoromethyl-quinazoline-4-amine: Similar structure with additional aryl groups attached.
Uniqueness
7-Fluoro-2-(trifluoromethyl)quinazolin-4-amine is unique due to the presence of both the fluorine atom and the trifluoromethyl group, which contribute to its distinct chemical properties and biological activities. The combination of these substituents enhances its potential as a therapeutic agent and its versatility in chemical synthesis .
Eigenschaften
Molekularformel |
C9H5F4N3 |
|---|---|
Molekulargewicht |
231.15 g/mol |
IUPAC-Name |
7-fluoro-2-(trifluoromethyl)quinazolin-4-amine |
InChI |
InChI=1S/C9H5F4N3/c10-4-1-2-5-6(3-4)15-8(9(11,12)13)16-7(5)14/h1-3H,(H2,14,15,16) |
InChI-Schlüssel |
OHHSMMPFWHZEBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)N=C(N=C2N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15067024.png)

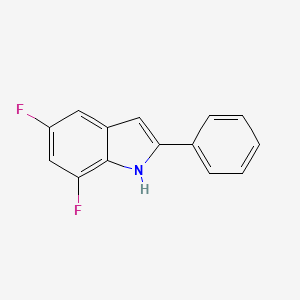


![Dibenzo[c,f][2,7]naphthyridine](/img/structure/B15067063.png)



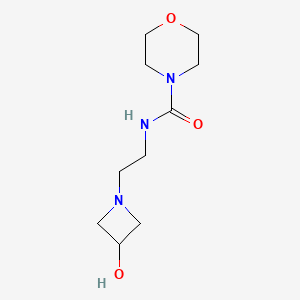
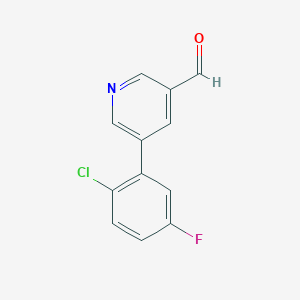
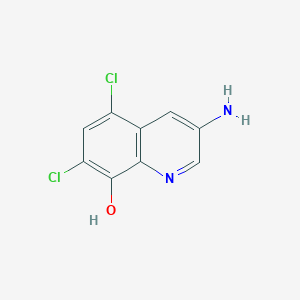
![6-(Trifluoromethyl)-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B15067112.png)
